IPA-3

概要

説明

科学的研究の応用

作用機序

IPA-3は、p21活性化キナーゼ1(Pak1)の自己調節ドメインに結合することで効果を発揮します。この結合はPak1のキナーゼ活性を阻害し、その自己リン酸化とそれに続く活性化を防ぎます。 Pak1の阻害は、細胞増殖、接着、遊走など、さまざまな細胞プロセスに下流効果をもたらします .

抗菌用途では、this compoundはグラム陽性菌のジアデニレートシクラーゼによる環状ジアデニレートモノホスフェート(c-di-AMP)の産生を阻害し、細菌の増殖を抑制します .

6. 類似の化合物との比較

This compoundは、その非ATP競合的な作用機序により、Pak1阻害剤の中でユニークです。 ATP結合部位を標的とする他の阻害剤とは異なり、this compoundはPak1の自己調節ドメインに結合し、より高い選択性を提供します .

類似の化合物には以下が含まれます。

IPA-1: 別のPak1阻害剤ですが、作用機序が異なります。

IPA-2: this compoundに似ていますが、Pak1の阻害において選択性が低いです。

IPA-4: より強力なPak1阻害剤ですが、毒性がより高いです.

This compoundは、その効力と選択性のバランスにより際立っており、研究と潜在的な治療的用途の両方において貴重なツールとなっています .

生化学分析

Biochemical Properties

IPA-3 is known to interact with PAK1, an enzyme involved in cell proliferation and survival . It inhibits PAK1 in a non-ATP competitive manner, suggesting that it binds to a site on the enzyme distinct from the ATP-binding pocket . This interaction with PAK1 is thought to be the primary mechanism through which this compound exerts its effects .

Cellular Effects

This compound has been shown to inhibit the growth of various types of cancer cells, including hepatocellular carcinoma cells . It induces cell death and affects cell adhesivity to fibronectin . The compound also reduces cell spreading in human primary Schwann and schwannoma cells . These effects are thought to be mediated through its inhibition of PAK1 .

Molecular Mechanism

This compound is believed to exert its effects at the molecular level through its interaction with PAK1 . It binds covalently to the autoregulatory domain of PAK1, preventing its activation . This inhibition of PAK1 can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed to change over time in laboratory settings . For example, this compound treatment has been shown to induce cell death with EC50 ranging from 5 to more than 20 μM . The long-term effects of this compound on cellular function have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with dosage . For example, administration of this compound has been found to alleviate the occurrence and severity of aortic dissection in mice . The specific threshold effects and potential toxic or adverse effects at high doses have not been fully elucidated.

Metabolic Pathways

This compound is involved in the metabolic pathway of tryptophan . It is a gut microbiota-derived metabolite of tryptophan

Transport and Distribution

Significant differences in the intracellular this compound level among various cell lines have been observed, indicating that an active mechanism is involved in this compound transport .

準備方法

IPA-3は、ナフタレン誘導体を用いた一連の化学反応によって合成することができます。合成経路は通常、以下の手順を含みます。

ナフトール誘導体の形成: 出発物質である2-ナフトールは、硫黄と反応して2,2'-ジヒドロキシ-1,1'-ジナフチルジスルフィドを形成します。

This compoundの工業的製造方法は広く文書化されていませんが、調製用HPLCは、このような化合物を単離および精製するための一般的な技術です .

化学反応の分析

IPA-3は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、スルホキシドとスルホンを形成するように酸化することができます。

還元: this compoundの還元は、チオールの形成につながる可能性があります。

置換: this compoundは、ジスルフィド結合が切断され、他の官能基に置き換えられる置換反応に関与することができます。

これらの反応で使用される一般的な試薬と条件には、酸化のための過酸化水素などの酸化剤と、還元のためのジチオスレイトールなどの還元剤が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .

4. 科学研究の応用

This compoundは、幅広い科学研究の応用を持っています。

化学: This compoundは、p21活性化キナーゼ1(Pak1)の阻害とそのさまざまな細胞プロセスにおける役割を研究するためのツール化合物として使用されます.

生物学: 生物学的研究では、this compoundは、Pak1阻害が細胞増殖、接着、遊走に与える影響を調べるために使用されます。

医学: This compoundは、Pak1を阻害する能力があるため、がん治療に潜在的な治療的用途があります。Pak1は、腫瘍形成と転移に関与しています.

産業: This compoundは、グラム陽性菌のジアデニレートシクラーゼを阻害する能力があるため、抗菌剤として検討されています.

類似化合物との比較

IPA-3 is unique among Pak1 inhibitors due to its non-ATP competitive mechanism of action. Unlike other inhibitors that target the ATP-binding site, this compound binds to the autoregulatory domain of Pak1, providing a higher degree of selectivity .

Similar compounds include:

IPA-1: Another Pak1 inhibitor, but with a different mechanism of action.

IPA-2: Similar to this compound but less selective in its inhibition of Pak1.

IPA-4: A more potent inhibitor of Pak1 but with higher toxicity.

This compound stands out due to its balance of potency and selectivity, making it a valuable tool in both research and potential therapeutic applications .

特性

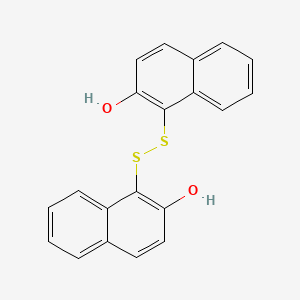

IUPAC Name |

1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAXLXKIAKIUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195311 | |

| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-82-4 | |

| Record name | 1,1′-Dithiobis[2-naphthalenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IPA-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPA-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPA-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XFG6MQ9G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is IPA-3, and what is its primary molecular target?

A1: this compound (Bis(2-hydroxy-1-naphthyl) disulfide) is a small molecule inhibitor that specifically targets the group I p21-activated kinases (PAKs), particularly PAK1. [, , , ]

Q2: How does this compound interact with PAK1 to exert its inhibitory effect?

A2: this compound binds covalently to the autoregulatory domain of PAK1, mimicking its natural regulatory mechanism. This binding prevents the interaction between PAK1 and its upstream activator, Cell division control protein 42 homolog (Cdc42), thereby inhibiting PAK1 activation. [, ]

Q3: Is this compound effective against pre-activated PAK1?

A3: Interestingly, this compound demonstrates remarkable conformational specificity. It does not significantly bind to or inhibit pre-activated PAK1, highlighting its selectivity for the inactive conformation. []

Q4: What are the downstream consequences of PAK1 inhibition by this compound?

A4: this compound-mediated PAK1 inhibition disrupts various downstream signaling pathways crucial for cancer progression, including:

- Suppression of Nuclear factor kappa B (NF-κB) activation: This leads to reduced expression of genes involved in cell proliferation, survival, and inflammation. []

- Inhibition of Mitogen-activated protein kinases (MAPK) pathway: This affects cell growth, proliferation, and survival. []

- Disruption of the WNT/β-catenin signaling pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. [, ]

- Induction of apoptosis and cell cycle arrest: this compound promotes programmed cell death and halts cell cycle progression in cancer cells. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H14O2S2, and its molecular weight is 350.46 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, information regarding its structure can be found in its chemical name, Bis(2-hydroxy-1-naphthyl) disulfide, and molecular formula.

Q7: What types of cancer cells have shown sensitivity to this compound in vitro?

A7: this compound has demonstrated efficacy against various cancer cell lines, including:

- Prostate cancer: PC3 and DU145 cells. []

- Triple-negative breast cancer (TNBC): MDA-MB-231, MDA-MB-468, MDA-MB-435. []

- Hepatocellular carcinoma (HCC): H2M cells. [, ]

- Cutaneous T-cell Lymphoma (CTCL): MyLa, HH, and Hut-78 cell lines. []

- Colon Cancer: SW620, Colo 205, HT-29, HCT 116, and SW480 cell lines. []

Q8: Has this compound shown efficacy in in vivo models of cancer?

A8: Yes, studies have reported that this compound effectively inhibits tumor growth in vivo:

- Prostate cancer: this compound significantly limited tumor growth in prostate xenograft models. [, ]

- HCC: this compound treatment significantly reduced tumor growth rate and volume in a nude mouse xenograft model. []

Q9: Are there any clinical trials investigating the efficacy of this compound in humans?

A9: The provided research papers do not mention ongoing clinical trials for this compound. Further research is necessary to evaluate its safety and efficacy in humans.

Q10: What are the limitations of this compound as a potential therapeutic agent?

A10: Despite its promising preclinical results, some limitations of this compound include:

- Metabolic instability: Previous studies have highlighted the metabolic instability of free this compound, potentially limiting its bioavailability. []

Q11: What strategies are being explored to overcome the limitations of this compound?

A11:

- Liposomal encapsulation: To address its metabolic instability, researchers have successfully encapsulated this compound in sterically stabilized liposomes (SSL-IPA-3). This formulation demonstrated improved stability and efficacy in preclinical models. []

- Combination therapies: Studies are exploring the synergistic potential of this compound with other anticancer agents, such as tyrosine kinase inhibitors and conventional chemotherapy drugs. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。